Methyl 4-bromo-6-chloronicotinate
Description
Contextual Significance of Pyridine (B92270) Derivatives in Organic Chemistry
Pyridine and its derivatives are fundamental scaffolds in organic chemistry, largely due to their presence in a vast number of biologically active compounds. numberanalytics.com The pyridine ring is a six-membered heteroaromatic structure isoelectronic with benzene, but the nitrogen atom lends it distinct properties, including basicity and a dipole moment. fiveable.me These characteristics are crucial for its role in both biological systems and synthetic applications. fiveable.me
The pyridine nucleus is found in natural products like vitamins (e.g., niacin, also known as vitamin B3) and alkaloids, as well as in a multitude of pharmaceutical and agrochemical agents. researchgate.netnih.gov Pyridine derivatives have been shown to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. wisdomlib.org Their versatility makes them a frequent target and tool in drug discovery and development. researchgate.netnih.gov
Strategic Importance of Halogenation in Heterocyclic Scaffolds
The introduction of halogen atoms onto heterocyclic frameworks, such as the pyridine ring, is a key strategy in medicinal chemistry and materials science. Halogenation can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov The strategic placement of halogens can lead to improved pharmacological profiles and can also serve as a handle for further functionalization. oup.com
Halogenated positions on a pyridine ring are particularly useful as sites for cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com This enables the construction of complex molecular architectures from relatively simple halogenated precursors. The differential reactivity of various halogens (e.g., iodine, bromine, chlorine) can also be exploited for regioselective modifications, adding another layer of strategic control in multi-step syntheses.
Rationale for Focused Research on Methyl 4-bromo-6-chloronicotinate
This compound is a dihalogenated pyridine derivative that serves as a versatile building block in organic synthesis. The rationale for focused research on this compound lies in the strategic arrangement of its functional groups. It possesses a methyl nicotinate (B505614) core, which is a derivative of vitamin B3, and two different halogen atoms at the 4- and 6-positions of the pyridine ring. nih.gov
The presence of both a bromine and a chlorine atom offers the potential for selective, stepwise functionalization through cross-coupling reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in typical palladium-catalyzed cross-coupling conditions. This differential reactivity allows chemists to selectively replace the bromine atom while leaving the chlorine atom intact for a subsequent transformation. This makes this compound a valuable intermediate for creating highly substituted and complex pyridine derivatives that might be difficult to access through other synthetic routes.
Overview of Research Objectives and Scope for this compound
The primary research objective concerning this compound is to utilize it as a key intermediate for the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The scope of research includes:
Developing efficient and scalable synthetic routes to this compound itself.
Investigating the regioselectivity of its reactions, particularly in palladium-catalyzed cross-coupling reactions.
Utilizing it as a scaffold to build libraries of novel substituted pyridine compounds for biological screening.
Incorporating the scaffold into the total synthesis of natural products or designed target molecules.
The compound's structure is well-suited for creating diverse chemical entities. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the two halogen atoms provide orthogonal handles for introducing a variety of substituents.
Chemical Properties and Synthesis
This compound is a solid at room temperature. sigmaaldrich.com Its structure and properties make it a useful reagent for chemists seeking to build complex molecular structures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1017789-95-5 |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical Form | Solid |
| Melting Point | 68-71 °C |
| Boiling Point | 301.9±37.0 °C at 760 mmHg |
Data sourced from commercially available information for the regioisomer CAS 1256789-73-7, which has similar properties. sigmaaldrich.com
The synthesis of halogenated nicotinic acid esters can be achieved through various methods. One common approach is the esterification of the corresponding carboxylic acid. For instance, 5-bromo-6-chloronicotinic acid can be treated with methyl iodide in the presence of a base like potassium carbonate to yield the methyl ester with high efficiency. chemicalbook.com
Applications in Regioselective Cross-Coupling Reactions
The primary synthetic utility of this compound is derived from the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Buchwald-Hartwig reactions, the carbon-bromine bond is typically cleaved and replaced more readily than the more stable carbon-chlorine bond.
This allows for a two-step functionalization strategy:
Step 1: A cross-coupling reaction is performed under conditions that selectively target the C-Br bond, introducing a substituent at the 4-position.
Step 2: The resulting 6-chloro-4-substituted nicotinate can then undergo a second cross-coupling reaction under more forcing conditions to replace the chlorine atom at the 6-position.
This stepwise approach provides a powerful method for the controlled synthesis of tri-substituted pyridine derivatives, which are valuable scaffolds in drug discovery. For example, various organozinc reagents can be coupled to the 4-position of the ring, followed by amination or another C-C bond formation at the 6-position. rsc.org This level of control is crucial for systematically exploring the structure-activity relationships of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-bromo-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKLPBKPIATTIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Bromo 6 Chloronicotinate and Analogues
Retrosynthetic Analysis and Identification of Key Precursors
A retrosynthetic analysis of Methyl 4-bromo-6-chloronicotinate reveals several potential pathways for its construction, primarily revolving around the sequential introduction of the bromine and chlorine atoms onto a nicotinic acid backbone.
Approaches from Nicotinic Acid Derivatives
The most logical starting point for the synthesis of this compound is nicotinic acid or its derivatives. The retrosynthetic disconnection of the carbon-halogen bonds suggests precursors such as Methyl 6-chloronicotinate or Methyl 4-bromonicotinate. A plausible forward synthesis would then involve the introduction of the second halogen atom.
One potential retrosynthetic pathway begins with the commercially available 6-hydroxynicotinic acid. This precursor can be converted to the corresponding chloro-derivative, which is then esterified and subsequently brominated to yield the final product.
Plausible Retrosynthetic Pathway:

Another viable approach involves the introduction of the bromine atom first, followed by chlorination. However, the directing effects of the substituents must be carefully considered in each step to ensure the desired substitution pattern.
Halogenation Strategies for Pyridine (B92270) Core Functionalization
The functionalization of the pyridine core with halogens is complicated by the electron-deficient nature of the ring, which makes it less susceptible to electrophilic substitution compared to benzene. The positions on the pyridine ring exhibit different reactivities, with the 3- and 5-positions being the least reactive towards electrophiles.
Direct halogenation of pyridine itself typically requires harsh conditions and often leads to a mixture of products. Therefore, the synthesis of polysubstituted pyridines like this compound relies on more controlled methods. These can include:
Electrophilic Halogenation of Activated Pyridine Rings: The presence of activating groups can facilitate electrophilic substitution.
Sandmeyer Reaction: This reaction allows for the introduction of a halogen via a diazonium salt intermediate, starting from an amino-substituted pyridine. This is a powerful method for achieving specific regioselectivity that might be difficult to obtain through direct halogenation.
Halogen Exchange Reactions: In some cases, a halogen atom can be replaced by another through nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups.
Classical Synthetic Routes and Their Limitations
Classical approaches to the synthesis of this compound generally involve multi-step sequences with a focus on controlling the regiochemistry of halogen introduction.
Multi-step Reaction Sequences for Halogen Introduction
A common classical route would likely follow the pathway outlined in the retrosynthetic analysis.
Step 1: Synthesis of 6-Chloronicotinic Acid
Starting from 6-hydroxynicotinic acid, the hydroxyl group can be converted to a chlorine atom using a variety of chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Step 2: Esterification to Methyl 6-chloronicotinate
The resulting 6-chloronicotinic acid can be esterified to its methyl ester using standard methods, for example, by reacting it with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. A described method for this transformation involves treating 6-chloronicotinic acid with oxalyl chloride and a catalytic amount of DMF, followed by the addition of methanol. chemicalbook.com
Step 3: Bromination of Methyl 6-chloronicotinate
The final step is the introduction of the bromine atom at the 4-position. This is the most challenging step due to the directing effects of the existing substituents.
Challenges in Regioselective Halogenation
The direct bromination of Methyl 6-chloronicotinate presents a significant regioselectivity challenge. The pyridine ring is deactivated by both the ester group at the 3-position and the chlorine atom at the 6-position. The nitrogen atom in the ring is also deactivating towards electrophilic attack.
The directing effects of the substituents are as follows:
Ester group (-COOCH₃) at C3: This is a meta-directing and deactivating group. It will direct incoming electrophiles to the 5-position.
Chlorine atom (-Cl) at C6: Halogens are ortho-, para-directing but deactivating. In this case, it would direct towards the 5-position.
Pyridine Nitrogen: The nitrogen atom strongly deactivates the 2-, 4-, and 6-positions towards electrophilic attack.
Based on these directing effects, the 5-position is the most likely site for electrophilic bromination, leading to the formation of Methyl 5-bromo-6-chloronicotinate as the major product, rather than the desired 4-bromo isomer. Overcoming this inherent regioselectivity is a major hurdle in this synthetic approach.
Development of Novel and Optimized Synthetic Pathways
To address the limitations of classical routes, particularly the challenge of regioselective halogenation, modern synthetic methodologies have been developed. While a specific novel pathway for this compound is not extensively documented, strategies employed for analogous systems can be applied.
One promising alternative to direct bromination is the use of a Sandmeyer reaction . This approach would involve the following sequence:
Nitration: Introduction of a nitro group at the 4-position of Methyl 6-chloronicotinate. This step itself can be challenging due to the deactivated ring.
Reduction: Reduction of the nitro group to an amino group to form Methyl 4-amino-6-chloronicotinate.
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) bromide (CuBr) to introduce the bromine atom at the 4-position. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is a well-established method for the regioselective introduction of halogens onto aromatic rings. wikipedia.orgorganic-chemistry.orgnih.gov
This multi-step sequence, while longer, offers a more controlled and predictable way to achieve the desired 4-bromo-6-chloro substitution pattern, circumventing the regioselectivity issues of direct electrophilic bromination.
Data on Potential Intermediates and Reaction Conditions:
| Compound/Reaction | Reagents and Conditions | Expected Outcome | Reference |
| Synthesis of Methyl 6-chloronicotinate | 6-Chloronicotinic acid, Oxalyl chloride, DMF (cat.), Methanol | High yield of the methyl ester | chemicalbook.com |
| Electrophilic Bromination | Aromatic substrate, N-Bromosuccinimide (NBS) | Bromination of the aromatic ring | researchgate.net |
| Sandmeyer Reaction (Bromination) | Aryl diazonium salt, Copper(I) bromide (CuBr) | Replacement of the diazonium group with bromine | wikipedia.orgorganic-chemistry.org |
One-pot Synthetic Strategies for Efficient Production
One-pot syntheses offer significant advantages in terms of operational simplicity, reduced waste, and improved yields by minimizing intermediate isolation steps. For the synthesis of related 4-chloro or 4-bromonicotinic acid esters, a facile one-pot strategy has been developed. This method utilizes easily accessible enamino keto esters which undergo formylation followed by an in situ intramolecular cyclization under optimized Vilsmeier reaction conditions. While not specifically detailing the synthesis of the 6-chloro analogue, this approach highlights a streamlined methodology for constructing the core halogenated nicotinic acid ester structure.
Multicomponent reactions (MCRs) also represent a powerful tool in one-pot synthesis. The Hantzsch reaction, for instance, allows for the synthesis of dihydropyridine (B1217469) derivatives from an aldehyde, a β-ketoester, and a nitrogen source, which can then be oxidized to the corresponding pyridine. scirp.org While this is a general method, its adaptation for the specific synthesis of di-halogenated nicotinates would require appropriately substituted starting materials.
Exploration of Catalytic Methods in Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. In the context of synthesizing halogenated nicotinates, catalytic methods for halogenation are of particular interest. The first general catalytic asymmetric bromination and chlorination of β-ketoesters has been achieved using chiral bisoxazolinecopper(II) complexes. nih.gov This method provides optically active α-bromo- and α-chloro-β-ketoesters in high yields, which could serve as precursors for chiral substituted nicotinic acid derivatives. nih.gov
Vanadium-dependent haloperoxidases are also being explored for the catalytic halogenation of organic substrates, mimicking natural enzymatic processes. rsc.org These enzymes can efficiently catalyze halogenation in moderate to good yields using hydrogen peroxide as an oxidizing agent, showing remarkable selectivity with electron-rich aromatics. rsc.org While direct application to nicotinic acid derivatives is an area of ongoing research, it represents a promising avenue for biocatalytic synthesis.
Optimization of Reaction Conditions: Solvent Effects, Temperature, and Additives
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Key parameters that are often fine-tuned include the choice of solvent, reaction temperature, and the use of additives.
For halogenation reactions, the choice of solvent can significantly influence the reaction rate and selectivity. In the preparation of 2-halonicotinic acid derivatives, nonpolar solvents like toluene (B28343) or xylene are often preferred. google.com The reaction temperature for halogenation is typically in the range of 25 to 150°C, with a more preferred range of 70 to 120°C to ensure efficient conversion without significant side product formation. google.com
Additives, such as catalysts, can dramatically alter the course of a reaction. For instance, the halogenation of nicotinic acids can be carried out in the presence of catalysts like triphenylphosphine (B44618), triphenylphosphine oxide, or dialkylformamides to improve efficiency. google.com
| Parameter | General Range/Condition | Specific Example/Observation |
| Solvent | Nonpolar (e.g., Toluene, Xylene) or Polar (e.g., Acetic Acid, Alcohols) | Toluene is a preferred solvent for the preparation of 2-halonicotinic esters. google.com |
| Temperature | 25 - 150 °C | A preferred range of 70 - 120 °C is often used for halogenation reactions. google.com |
| Catalyst | Lewis Acids, Transition Metals, Enzymes | Chiral bisoxazolinecopper(II) complexes for asymmetric halogenation of β-ketoesters. nih.gov |
| Additives | Triphenylphosphine, Dialkylformamides | N,N-Di(n-butyl)formamide is a particularly preferred catalyst for halogenation. google.com |
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into synthetic route design to minimize environmental impact. This includes the use of safer solvents, energy-efficient processes, and renewable feedstocks.
Solvent-Free Reaction Methodologies
Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. An efficient methodology for the synthesis of symmetrical methylene (B1212753) diesters has been developed through the direct reaction of aromatic carboxylates with 1,n-dihaloalkanes under solvent-free conditions. nih.gov This approach provides high product yields and simplifies work-up and purification. nih.gov The Hantzsch synthesis of 1,4-dihydropyridines can also be performed under solvent-free conditions using a carbonaceous solid acid catalyst, offering high yields and a recyclable catalyst system. opensciencepublications.com Ultrasound irradiation has also been employed to facilitate the solvent-free synthesis of 1,4-dihydropyridines. nih.gov
Microwave and Photochemical Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.govpharmacophorejournal.com The synthesis of various heterocyclic compounds, including coumarins and quinolines, has been successfully achieved using microwave irradiation, often under solvent-free conditions. nih.govmtak.hu For instance, the Pechmann condensation for coumarin (B35378) synthesis and the Hantzsch reaction for dihydropyridine synthesis have been shown to be significantly more efficient under microwave irradiation compared to conventional heating. nih.gov
Photochemical methods offer another green alternative, utilizing light energy to drive chemical reactions. While specific photochemical syntheses for this compound are not widely reported, the general principles of photochemical reactions are being applied to the synthesis of various heterocyclic compounds.
| Green Chemistry Approach | Advantages | Example Application |
| Solvent-Free Synthesis | Reduced waste, simplified work-up, often milder conditions. | Synthesis of methylene diesters and 1,4-dihydropyridines. nih.govopensciencepublications.com |
| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, increased purity. | Synthesis of coumarins, quinolines, and other heterocycles. nih.govmtak.hu |
| Photochemical Synthesis | Use of a clean energy source, potential for unique reactivity. | General synthesis of various organic compounds. |
Biocatalytic Approaches (if applicable to similar nicotinates)
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. While specific biocatalytic methods for the synthesis of this compound are not yet established, research into the biocatalytic halogenation of aromatic compounds is a rapidly developing field.
Enzymes such as haloperoxidases have shown the ability to selectively halogenate a variety of organic substrates. Furthermore, engineered enzymes are being developed to perform nitrene C-H insertion, enabling the synthesis of α-amino esters, which are valuable precursors for various pharmaceuticals. nih.govresearchgate.net The application of such biocatalytic systems to the specific di-halogenation of a nicotinic acid ester represents a future frontier in the sustainable synthesis of this important class of compounds.
Structural Elucidation and Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete assignment of all proton and carbon signals can be achieved.
¹H NMR and ¹³C NMR for Atom Connectivity and Chemical Environment Analysis
The ¹H NMR spectrum of Methyl 4-bromo-6-chloronicotinate is expected to be relatively simple, displaying signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts of the two aromatic protons on the pyridine (B92270) ring are influenced by the electron-withdrawing effects of the chloro, bromo, and methoxycarbonyl substituents. The proton at the C5 position is anticipated to appear at a lower field (higher ppm) than the proton at the C2 position due to the deshielding effects of the adjacent bromine atom and the ester group. The methyl protons of the ester group will appear as a singlet, typically in the range of 3.8-4.0 ppm.
The ¹³C NMR spectrum will show seven distinct signals, corresponding to the five carbons of the pyridine ring, the carbonyl carbon of the ester, and the methyl carbon of the ester. The positions of the carbon atoms attached to the electronegative bromine and chlorine atoms (C4 and C6) are expected to be significantly shifted downfield. The carbonyl carbon will appear at the lowest field, characteristic of ester carbonyls.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly from experimental data.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 8.7 | 150 - 152 |
| C-3 | - | 138 - 140 |
| C-4 | - | 125 - 127 |
| H-5 | 8.2 - 8.4 | 128 - 130 |
| C-6 | - | 155 - 157 |
| -OCH₃ | 3.9 - 4.1 | 52 - 54 |
| -C=O | - | 163 - 165 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the two aromatic protons (H-2 and H-5), confirming their scalar coupling relationship, although it would likely be a weak long-range coupling in this substituted pyridine system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the H-2 signal to the C-2 signal, the H-5 signal to the C-5 signal, and the methyl proton signal to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:
The methyl protons (-OCH₃) to the carbonyl carbon (-C=O) and C-3.
H-2 to C-3, C-4, and C-6.
H-5 to C-3, C-4, and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons. For this compound, a NOESY spectrum could show a correlation between the methyl protons and the H-2 proton, providing information about the preferred conformation of the ester group relative to the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₇H₅BrClNO₂. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the M, M+2, and M+4 peaks corresponding to the natural abundances of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Table 2: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
| [C₇H₅⁷⁹Br³⁵ClNO₂]⁺ | 248.9219 |
| [C₇H₅⁸¹Br³⁵ClNO₂]⁺ | 250.9199 |
| [C₇H₅⁷⁹Br³⁷ClNO₂]⁺ | 250.9190 |
| [C₇H₅⁸¹Br³⁷ClNO₂]⁺ | 252.9169 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃), the entire methoxycarbonyl group (-COOCH₃), and the halogen atoms. Analysis of these fragmentation pathways helps to confirm the connectivity of the different functional groups within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and the substituted pyridine ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | 1720 - 1740 |
| C-O (Ester) | Stretching | 1200 - 1300 |
| C=N (Pyridine) | Stretching | 1550 - 1600 |
| C=C (Pyridine) | Stretching | 1450 - 1500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-Cl | Stretching | 700 - 800 |
| C-Br | Stretching | 500 - 600 |
The strong absorption band for the C=O stretch of the ester is a key diagnostic feature. The various stretching and bending vibrations of the pyridine ring, along with the absorptions corresponding to the carbon-halogen bonds, would provide further confirmation of the compound's structure.
Lack of Crystallographic Data for this compound
Extensive searches of scientific databases and chemical literature have revealed no published X-ray crystallography studies for the compound this compound. Consequently, detailed information regarding its solid-state molecular structure, crystal packing, and specific intermolecular interactions such as hydrogen bonding and π-π stacking is not available in the public domain.
While general information about this compound, including its chemical formula (C₇H₅BrClNO₂) and CAS registry number (1256790-93-8), is readily accessible, the precise three-dimensional arrangement of its molecules in the crystalline state remains undetermined. The experimental technique required to elucidate this information, single-crystal X-ray diffraction, has not been reported for this specific compound.
Therefore, the requested detailed analysis under the section "," specifically focusing on X-ray crystallography, crystal packing, and intermolecular interactions, cannot be provided at this time due to the absence of primary research data.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density.
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For molecules with rotatable bonds, such as the ester group in Methyl 4-bromo-6-chloronicotinate, conformational analysis is performed to identify the lowest energy conformer. Studies on similar molecules, like nicotinic acid ethyl ester, have utilized methods such as HF, B3LYP, and LSDA with various basis sets to identify the most stable conformer. researchgate.net For this compound, it is expected that the planar conformer, where the ester group is coplanar with the pyridine (B92270) ring, would be the most stable due to favorable electronic delocalization.
A potential energy surface scan around the C-C bond connecting the ester group to the pyridine ring would likely reveal two main conformers. The stability of these conformers is influenced by steric and electronic effects.
Table 1: Hypothetical Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.890 | C-C-Br | 119.5 |
| C-Cl | 1.740 | C-C-Cl | 120.1 |
| C=O | 1.210 | O=C-O | 125.0 |
| C-O | 1.350 | C-O-C | 115.0 |
| C-N | 1.340 | C-N-C | 117.0 |
Note: This data is hypothetical and based on typical values for similar structures.
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. mdpi.com A smaller gap suggests higher reactivity and a greater possibility of charge transfer within the molecule. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the halogen atoms, while the LUMO is likely to be centered on the electron-withdrawing ester group. The energy gap can be calculated using DFT methods. For instance, studies on methyl 2-chloro 4-iodonicotinate (MCIN) involved DFT/B3LYP methods to determine these properties. researchgate.net A similar approach for this compound would elucidate its electronic behavior. The lowering of the HOMO-LUMO energy gap often favors charge transfer processes within the molecule. researchgate.net
Table 2: Predicted Frontier Orbital Energies and Energy Gap for this compound
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.95 |
| Energy Gap (ΔE) | 4.90 |
Note: This data is predictive and based on analogous compounds.
Understanding the charge distribution within a molecule is essential for predicting its reactive sites. Mulliken atomic charge analysis assigns partial charges to each atom, providing a quantitative measure of the local electronic environment. researchgate.net The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic and nucleophilic attack. researchgate.net
In this compound, the electronegative oxygen, nitrogen, and halogen atoms are expected to carry negative partial charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the carbon atoms of the pyridine ring are likely to have positive partial charges, indicating their susceptibility to nucleophilic attack. Computational studies on related compounds like methyl 2-chloro 4-iodonicotinate have utilized MEP analysis to identify such reactive sites. researchgate.net
Reaction Mechanism Predictions and Transition State Analysis
For example, the reaction of this compound with a nucleophile would proceed through a Meisenheimer-like intermediate. DFT calculations could be used to optimize the geometries of the reactants, transition state, and products, thereby determining the reaction pathway and the associated energy barriers.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. While no specific QSRR studies on this compound were found, this approach could be valuable for predicting the reactivity of a series of related nicotinic acid derivatives.
By calculating various molecular descriptors (e.g., electronic, steric, and topological) for a set of compounds and correlating them with experimentally determined reaction rates, a predictive QSRR model could be developed. This model could then be used to estimate the reactivity of new, unsynthesized derivatives, thereby guiding synthetic efforts.
Spectroscopic Property Prediction from Theoretical Models (e.g., NMR Chemical Shifts, IR Frequencies)
Theoretical models are highly effective in predicting spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds.
The gauge-independent atomic orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. researchgate.net By performing GIAO calculations on the optimized geometry of this compound, the ¹H and ¹³C NMR spectra can be predicted. These theoretical spectra can then be compared with experimental data to confirm the molecular structure.
Similarly, the vibrational frequencies in an infrared (IR) spectrum can be calculated using DFT. These calculations provide a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule. Theoretical predictions of IR spectra have been performed for structurally related molecules, aiding in the assignment of experimental vibrational bands. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Value |
| ¹H NMR (ppm) | Pyridine H: 8.5-9.0; Methyl H: 3.9 |
| ¹³C NMR (ppm) | C=O: 165; Pyridine C: 120-150; Methyl C: 53 |
| IR (cm⁻¹) | C=O stretch: ~1720; C-Cl stretch: ~750; C-Br stretch: ~650 |
Note: These are estimated values based on known spectroscopic data for similar functional groups and structures.
Molecular Dynamics Simulations for Solution Behavior
The pyridine core of the molecule is known to have a propensity for aggregation in aqueous solutions, a phenomenon that has been confirmed through a combination of neutron scattering experiments and MD simulations. nih.gov These studies reveal that pyridine molecules can form clusters in water, driven by a balance of hydrophobic and weak hydrogen bonding interactions. nih.gov The presence of bromo and chloro substituents on the pyridine ring of this compound would likely influence this aggregation behavior. The halogen atoms increase the molecule's hydrophobicity, which could enhance aggregation.
The interactions between the halogen substituents and the solvent are also a key factor. MD simulations on small halogenated organic molecules at the air-water interface have shown that these compounds tend to have enhanced concentrations at the interface compared to the bulk aqueous phase. nih.gov This suggests that this compound might exhibit surface-active properties, which could be relevant in multiphasic systems.
A hypothetical MD simulation of this compound in an aqueous environment would likely focus on several key parameters to characterize its behavior. These would include the radial distribution functions between different atoms of the solute and solvent to understand the solvation shell structure, the analysis of hydrogen bonding between the pyridine nitrogen and water, and the potential for π-π stacking interactions between the aromatic rings of adjacent solute molecules.
Table 1: Predicted Solution Behavior Parameters for this compound Based on Analogous Systems
| Parameter | Predicted Behavior for this compound | Basis from Analogous Systems |
| Solubility | Lower aqueous solubility compared to methyl nicotinate (B505614). | Halogen substituents increase hydrophobicity. Current time information in Tiranë, AL. |
| Aggregation | Potential for aggregation in aqueous solution. | Pyridine derivatives show a tendency to aggregate in water. nih.gov |
| Conformational Preference | The methyl ester group will have preferred rotational orientations relative to the pyridine ring. | MD simulations on other nicotinates and related ligands show distinct conformational minima. nih.gov |
| Solvent Interaction | The pyridine nitrogen is expected to be a primary site for hydrogen bonding with protic solvents. The halogen atoms will have weaker, non-covalent interactions. | Studies on pyridine in water show hydrogen bonding to the nitrogen atom. researchgate.net |
It is important to emphasize that these predictions are based on extrapolations from related systems. Dedicated molecular dynamics simulations on this compound would be necessary to provide a definitive and quantitative understanding of its behavior in solution. Such studies would be invaluable for optimizing reaction conditions for its synthesis and for understanding its interactions in a biological context.
Applications As a Synthetic Intermediate in Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Systems
The structure of Methyl 4-bromo-6-chloronicotinate makes it an ideal starting material for the synthesis of a wide variety of heterocyclic compounds. The pyridine (B92270) ring itself is a common scaffold in medicinal chemistry and materials science. The presence of the halogen atoms allows for the introduction of various other cyclic and acyclic fragments through cross-coupling reactions like Suzuki, Stille, and Buchwald-Hartwig aminations. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to the generation of fused ring systems and substituted biaryls, which are key components in many biologically active compounds.
Building Block for Complex Polyfunctional Organic Molecules
Beyond the synthesis of heterocycles, this compound serves as a versatile building block for the assembly of intricate organic molecules with multiple functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or participate in various condensation reactions. The selective reaction of the bromo and chloro groups allows for the sequential introduction of different substituents, paving the way for the synthesis of molecules with precisely defined three-dimensional structures and functionalities.
Role in Agrochemical Research as an Intermediate for Active Compounds
In the field of agrochemical research, the development of new and effective active compounds is paramount. This compound is positioned as a key intermediate in the synthesis of potential new agrochemicals. Its pyridine core is a feature of many existing herbicides, insecticides, and fungicides. By utilizing this building block, researchers can systematically modify the substituents on the pyridine ring to explore new chemical space and develop compounds with improved efficacy and desirable environmental profiles. The ability to perform selective cross-coupling reactions at the 4- and 6-positions is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies.
Potential Applications in Materials Science and Polymer Chemistry
The utility of this compound extends into the realm of materials science and polymer chemistry. The di-halogenated nature of the molecule suggests its potential use as a monomer or a cross-linking agent in the synthesis of novel polymers. Polymers incorporating such halogenated pyridine units may exhibit interesting properties, such as flame retardancy, thermal stability, or specific electronic characteristics. For instance, it could serve as a building block for the creation of organic light-emitting diode (OLED) materials or other functional organic electronic materials where the pyridine moiety can play a role in charge transport or emission properties. bldpharm.com
Future Research Directions
Exploration of Asymmetric Synthesis and Chiral Derivatization
The development of asymmetric synthesis routes to create chiral derivatives of pyridines is a significant area of research, driven by the prevalence of chiral pyridine (B92270) motifs in pharmaceuticals and other biologically active molecules. nih.gov For a prochiral molecule like Methyl 4-bromo-6-chloronicotinate, the introduction of chirality could unlock novel applications, particularly in medicinal chemistry. Future research is anticipated to focus on the catalytic asymmetric synthesis of chiral derivatives, which presents a challenge due to the potential for catalyst deactivation by the Lewis basic nitrogen atom of the pyridine ring. nih.gov
Strategies that could be explored include the asymmetric dearomatization of the pyridine ring, which has been shown to be effective for producing highly enantioenriched C4-functionalized heterocycles. researchgate.netresearchgate.net Another promising avenue is the development of novel chiral catalysts that are tolerant of the pyridine substrate. nih.gov The synthesis of nicotine-based compounds for use in asymmetric synthesis has been patented, indicating a commercial interest in chiral pyridine derivatives.
The table below outlines potential asymmetric transformations applicable to this compound, based on established methods for other pyridine derivatives.
| Asymmetric Reaction Type | Potential Chiral Product | Relevant Catalyst Class |
| Asymmetric Dearomatization | Chiral dihydropyridine (B1217469) derivative | Chiral Copper Hydride |
| Asymmetric C-H Functionalization | Chiral C-H functionalized nicotinate (B505614) | Chiral Iridium or Rhodium complexes |
| Asymmetric Cross-Coupling | Atropisomeric biaryl nicotinate | Chiral Palladium complexes |
Development of Flow Chemistry Protocols for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis of nicotinamide (B372718) derivatives has already been demonstrated to be a green and efficient strategy. d-nb.infonih.govnih.gov For this compound, developing flow chemistry protocols could lead to more efficient and scalable production, which is crucial for its potential use as a building block in industrial applications.
Future research in this area would likely involve the optimization of reaction conditions, such as temperature, pressure, and residence time, in a continuous flow reactor. mdpi.com The use of immobilized catalysts and reagents in packed-bed reactors could also be explored to facilitate purification and catalyst recycling. ambeed.com The development of a continuous flow process for the synthesis of this compound would be a significant step towards its commercial viability. chemrxiv.org
The following table summarizes the potential benefits of applying flow chemistry to the synthesis of this compound.
| Parameter | Batch Synthesis | Flow Chemistry |
| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes at any given time, better temperature control. |
| Scalability | Scaling up can be challenging and require re-optimization. | Scaling out by running parallel reactors or longer run times. |
| Efficiency | Often involves multiple work-up and purification steps. | Potential for in-line purification and telescoping of reaction steps. |
| Reproducibility | Can be subject to variations in mixing and heat transfer. | Precise control over reaction parameters leads to higher reproducibility. |
Integration with Machine Learning for Reaction Prediction and Optimization
Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions with a high degree of accuracy. rsc.orgacs.org For a molecule like this compound, ML algorithms could be trained on existing data for pyridine functionalization to predict the regioselectivity of cross-coupling reactions or to identify optimal catalysts and reaction conditions for its synthesis. fluorochem.co.ukchimia.ch
Recent studies have shown that ML can assist in the discovery of novel materials, such as pyridine-based polymers for environmental applications. nih.govnih.gov This approach could be adapted to accelerate the discovery of new reactions and applications for this compound. Furthermore, ML models can be integrated with automated flow chemistry platforms to create self-optimizing systems that can rapidly identify the best conditions for a given transformation. chemrxiv.org
The potential applications of machine learning in the study of this compound are highlighted in the table below.
| Machine Learning Application | Potential Outcome for this compound |
| Reaction Outcome Prediction | Prediction of major and minor products in functionalization reactions. |
| Catalyst Selection | Identification of optimal catalysts for specific cross-coupling reactions. |
| Reaction Condition Optimization | Determination of the ideal temperature, solvent, and reagents for synthesis. |
| De Novo Design | Design of novel derivatives with desired properties. |
Advanced Catalyst Discovery for Chemo- and Regioselective Transformations
The two different halogen substituents (bromo and chloro) on the pyridine ring of this compound offer opportunities for selective functionalization through cross-coupling reactions. The development of advanced catalysts that can selectively activate one C-X bond over the other is a key area of future research. The regioselectivity of such reactions is influenced by the catalyst, ligands, and reaction conditions.
For dihalogenated pyridines, palladium-catalyzed cross-coupling reactions are well-established, but achieving high regioselectivity can be challenging. Future research will likely focus on the design of new ligands that can fine-tune the electronic and steric properties of the catalyst to favor reaction at either the C-Br or C-Cl position. The use of nickel catalysts, which can exhibit different reactivity patterns compared to palladium, could also be explored. The ultimate goal is to develop a toolbox of catalytic systems that allow for the programmed, site-selective functionalization of the this compound scaffold.
The table below illustrates the potential for regioselective functionalization of this compound.
| Position of Functionalization | Potential Cross-Coupling Partner | Potential Catalyst System |
| C-4 (Bromo position) | Arylboronic acid | Palladium catalyst with a specific phosphine (B1218219) ligand |
| C-6 (Chloro position) | Amine | Palladium or Nickel catalyst with a specialized ligand |
In-depth Mechanistic Studies of Novel Reactivity Pathways
A thorough understanding of the reaction mechanisms is crucial for the rational design of new synthetic methods and for controlling the outcome of chemical reactions. For this compound, in-depth mechanistic studies of its reactions, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling, will be essential for advancing its chemistry.
Future research is expected to employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational methods like density functional theory (DFT) calculations. fluorochem.co.uk These studies will aim to elucidate the transition states and intermediates involved in key transformations, providing insights into the factors that govern reactivity and selectivity. For example, understanding the mechanism of oxidative addition of palladium to the C-Br and C-Cl bonds will be critical for developing highly regioselective cross-coupling reactions. fluorochem.co.uk
Key areas for future mechanistic investigation are outlined in the table below.
| Reaction Type | Mechanistic Question to be Addressed |
| Nucleophilic Aromatic Substitution | What is the relative reactivity of the C-4 and C-6 positions towards nucleophiles? |
| Palladium-Catalyzed Cross-Coupling | What are the detailed energetics of oxidative addition at the C-Br versus the C-Cl bond? |
| Photochemical Reactions | Can light be used to promote novel reactivity pathways for this molecule? |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Methyl 4-bromo-6-chloronicotinate to improve yield and purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate starting materials (e.g., dimethyl 1,3-acetonedicarboxylate derivatives) and optimizing reaction conditions such as temperature, catalyst loading, and solvent polarity. For instance, substituting bromine and chlorine groups at specific positions on the pyridine ring requires careful control of stoichiometry and reaction time to avoid over-halogenation. Purification via column chromatography or recrystallization can enhance purity, as demonstrated in structurally similar nicotinate derivatives .
Q. What advanced spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer : High-resolution techniques include:
- NMR spectroscopy (¹H/¹³C, DEPT, HSQC) to confirm substitution patterns and regiochemistry.
- X-ray crystallography (using programs like SHELXL or OLEX2) for precise structural elucidation. For example, SHELXL refines crystal structures by integrating intensity data and Laue group symmetry, critical for resolving halogen positioning .
- Mass spectrometry (HRMS/ESI-MS) to validate molecular weight and isotopic patterns (e.g., Br/Cl isotopes) .
Q. How does the position of bromine and chlorine substituents affect the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing effects of Br (para) and Cl (meta) influence nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling. Steric hindrance at position 6 (Cl) may slow coupling efficiency compared to position 4 (Br). Comparative studies with analogs like Ethyl 4-bromo-6-chloronicotinate (CAS 1807221-07-3) highlight the importance of substituent orientation in reaction kinetics .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and regioselectivity of this compound?
- Methodological Answer : DFT calculations (e.g., using Gaussian or ORCA) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula, adapted for halogenated systems, quantifies electron density distribution and local kinetic energy, aiding in understanding substituent effects on reactivity .
Q. What methodological approaches are used to assess the biological activity and interaction mechanisms of this compound?
- Methodological Answer :
- In vitro assays : Dose-response studies (e.g., IC₅₀ determination) in enzyme inhibition or cell viability assays.
- Molecular docking : Simulations (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases).
- ADMET profiling : Computational tools (SwissADME) evaluate pharmacokinetic properties, leveraging structural analogs like 4-(Benzylamino)-6-chloronicotinic acid (CAS B11853532) to infer metabolic stability .
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?
- Methodological Answer : Contradictions in twinned or low-resolution data are addressed via:
- SHELXT integration : Automated space-group determination and intensity threshold adjustments for ambiguous reflections .
- Multi-temperature refinement : Testing alternative models (e.g., disorder in halogen positions) using SHELXL’s restraints and constraints .
Q. What strategies are effective for conducting comparative reactivity studies between this compound and its structural analogs?
- Methodological Answer :
- Reactivity matrices : Compare reaction rates in Pd-catalyzed cross-coupling with analogs like Methyl 4-chloro-6-(hydroxymethyl)nicotinate (CAS 317335-15-2).
- Substituent effect analysis : Use Hammett plots or Swain-Lupton parameters to quantify electronic contributions of Br/Cl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
